molecular formula C7H10BrNS B13587742 2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine

2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine

Cat. No.: B13587742
M. Wt: 220.13 g/mol
InChI Key: SSZVETRFGBLNBF-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, along with an ethanamine side chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine typically involves the bromination of 5-methylthiophene followed by the introduction of the ethanamine group. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Uniqueness: 2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its ethanamine side chain differentiates it from other similar thiophene derivatives, providing unique opportunities for chemical modifications and applications .

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

2-(3-bromo-5-methylthiophen-2-yl)ethanamine

InChI

InChI=1S/C7H10BrNS/c1-5-4-6(8)7(10-5)2-3-9/h4H,2-3,9H2,1H3

InChI Key

SSZVETRFGBLNBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CCN)Br

Origin of Product

United States

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